molecular formula C12H17BClNO3 B7952851 2-Amino-6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

2-Amino-6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No.: B7952851
M. Wt: 269.53 g/mol
InChI Key: VYZKSEOFYKUFGO-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

The synthesis of 2-Amino-6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of 2-amino-6-chlorophenol with bis(pinacolato)diboron under specific conditions. The reaction is usually catalyzed by a palladium complex and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran at elevated temperatures .

Chemical Reactions Analysis

2-Amino-6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various chemical reactions, including:

Scientific Research Applications

2-Amino-6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol primarily involves its role as a boronic acid derivative in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the stability and reactivity of the boronic ester group .

Comparison with Similar Compounds

Similar compounds to 2-Amino-6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol include other boronic acid derivatives such as:

  • 2-Aminopyridine-5-boronic acid pinacol ester
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivatives

These compounds share similar reactivity patterns in Suzuki–Miyaura coupling reactions but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in various chemical transformations .

Properties

IUPAC Name

2-amino-6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6,16H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZKSEOFYKUFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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